
isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate, also known as IBAFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBAFA is a member of the acrylate family, which is widely used in the production of polymers, adhesives, and coatings. In
Mecanismo De Acción
The mechanism of action of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate is not well understood. However, it is believed that isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate acts as a reactive monomer that can polymerize with other monomers to form new materials. The presence of the benzoyl group in isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate also makes it a potential initiator for radical polymerization reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate. However, studies have shown that isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate is not toxic to cells and has low cytotoxicity. This makes it a potential candidate for use in biomedical applications, such as drug delivery and tissue engineering.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate is its ease of synthesis. The reaction can be carried out using standard laboratory equipment and reagents. isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one of the limitations of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate. One area of interest is in the development of new materials using isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate as a building block. The properties of these materials can be tailored by varying the monomer composition and reaction conditions. Another area of research is in the use of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate in biomedical applications, such as drug delivery and tissue engineering. Finally, more studies are needed to understand the mechanism of action of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate and its potential applications in other fields.
Métodos De Síntesis
The synthesis of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate involves the reaction between isopropyl acrylate, benzoyl chloride, and 2-furylamine in the presence of a base catalyst. The reaction proceeds via the formation of an intermediate, which is then converted into the final product through hydrolysis. The yield of isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
Isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate has been widely used in scientific research due to its potential applications in various fields. One of the main areas of research is in the development of new materials. isopropyl 2-(benzoylamino)-3-(2-furyl)acrylate can be used as a building block for the synthesis of new polymers and copolymers with desirable properties, such as thermal stability, mechanical strength, and optical properties.
Propiedades
IUPAC Name |
propan-2-yl (Z)-2-benzamido-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(2)22-17(20)15(11-14-9-6-10-21-14)18-16(19)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,18,19)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTBWRLAYGDKSK-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

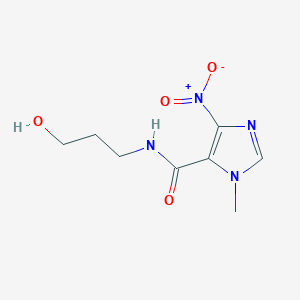
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173983.png)
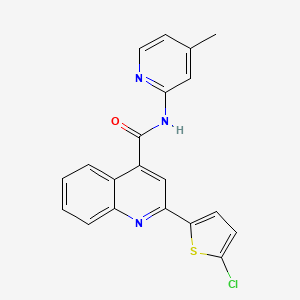
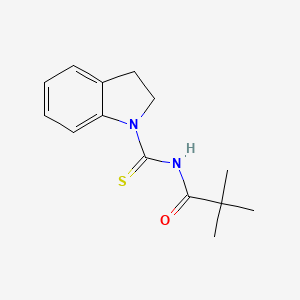
![4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5174007.png)

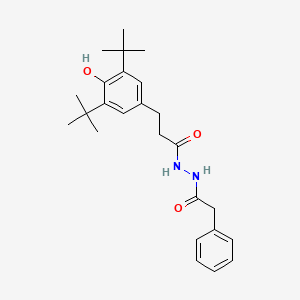
![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-1-carboxylate hydrochloride](/img/structure/B5174040.png)
![3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5174057.png)
![N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5174063.png)
![methyl 5-{{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}[3-(dimethylamino)propyl]amino}-5-oxopentanoate](/img/structure/B5174071.png)
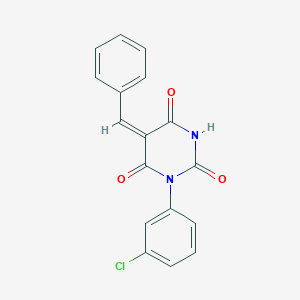
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174087.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)